1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

Catalog No.
S717446
CAS No.
303998-01-8
M.F
C16H12ClNO2
M. Wt
285.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

CAS Number

303998-01-8

Product Name

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-methylindole-2,3-dione

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

InChI

InChI=1S/C16H12ClNO2/c1-10-2-7-14-13(8-10)15(19)16(20)18(14)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3

InChI Key

VSQRATQPXJILRW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)Cl

Antimalarial Activity

Field: Medicinal Chemistry

Application: Synthetic 1, 4-disubstituted piperidines with simple molecular structures have been evaluated for their antimalarial activity .

Methods: Antiplasmodial activity was determined against cultured chloroquine-sensitive and resistant strains of P. falciparum by in vitro parasite growth inhibition .

Results: The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL . Three promising alcohol analogues were identified, which were more active on the resistant strain than the sensitive strain .

Crystal Structure Analysis

Application: Crystallographic studies reveal that the piperidine ring in these compounds typically adopts a chair conformation, providing insights into their molecular geometry.

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione is a synthetic compound belonging to the indole family, characterized by its unique structure and chemical properties. The molecular formula of this compound is C16H12ClNO2, and it has a molecular weight of approximately 300.73 g/mol. The compound features a chlorobenzyl group at the first position and a methyl group at the fifth position of the indole skeleton, along with two carbonyl groups at the second and third positions of the indole ring system. This configuration contributes to its potential reactivity and biological activity .

There is no current information on the specific mechanism of action of CM-5. However, as mentioned earlier, N-substituted isatins have been explored for various biological activities. Their mechanisms of action can be diverse and depend on the specific functional groups present on the molecule. Some N-substituted isatins might target specific enzymes or receptors in cells, while others might exhibit anti-proliferative effects by affecting cell cycle progression [].

Typical of indole derivatives, including:

  • Nucleophilic Substitution: The chlorobenzyl group can be replaced by nucleophiles under suitable conditions.
  • Reduction: The carbonyl groups may be reduced to alcohols or other functional groups, altering its biological properties.
  • Condensation Reactions: It can participate in condensation reactions to form more complex structures.

These reactions are significant for modifying the compound's properties for specific applications in pharmaceuticals or materials science.

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione has been investigated for its potential biological activities. Preliminary studies indicate that it may exhibit:

  • Antimicrobial Activity: Some derivatives of indole compounds are known for their ability to inhibit bacterial growth.
  • Anticancer Properties: There is ongoing research into the cytotoxic effects of indole derivatives against various cancer cell lines.
  • Anti-inflammatory Effects: Compounds in this class have shown promise in reducing inflammation in experimental models.

Further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione typically involves multi-step organic reactions, including:

  • Formation of Indole Derivative: Starting from readily available indole or substituted indoles, the initial step often involves introducing the chlorobenzyl group through Friedel-Crafts alkylation or similar methods.
  • Oxidation Steps: The introduction of carbonyl groups at the 2 and 3 positions can be achieved through oxidation reactions using reagents like potassium permanganate or other oxidizing agents.
  • Purification: The final product is purified using recrystallization or chromatography techniques to obtain high-purity samples for further study.

The synthesis process can vary based on desired yields and purity levels.

The applications of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione span various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it is being studied for development as an antimicrobial or anticancer agent.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science: Its unique properties may allow for applications in developing new materials with specific functionalities.

Research continues to explore these potential applications further .

Interaction studies involving 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione focus on understanding how it interacts with biological targets:

  • Protein Binding Studies: Investigating how the compound binds to proteins can provide insight into its mechanism of action.
  • Enzyme Inhibition Assays: These studies help determine whether the compound inhibits specific enzymes related to disease processes.
  • Cell Line Studies: Evaluating its effects on various cancer cell lines can reveal its therapeutic potential and cytotoxicity.

These studies are essential for assessing the safety and efficacy of the compound in potential therapeutic applications .

Several compounds share structural similarities with 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dioneContains a chlorine atom at position fivePotentially enhanced antimicrobial activity
1-(4-fluorobenzyl)-5-methyl-1H-indole-2,3-dioneFluorine substitution instead of chlorineMay exhibit different biological activity
1-(benzyl)-5-methyl-1H-indole-2,3-dioneNo halogen substituent; only a benzyl groupDifferent reactivity profile

These compounds highlight the uniqueness of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione due to its specific halogen substitution and resultant biological activities. Each derivative may exhibit distinct pharmacological properties based on their structural variations .

Research into these similar compounds continues to provide insights into their respective mechanisms and potential applications in various fields.

The synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione represents an important area of heterocyclic chemistry, focusing on the development of N-substituted isatin derivatives with potential applications in various fields [1] [2]. N-substituted isatins serve as valuable intermediates in organic synthesis and exhibit diverse biological activities, making their synthetic methodologies particularly significant [3] [4]. The multi-step synthesis routes for these compounds typically involve the initial preparation of the isatin core structure followed by selective N-alkylation to introduce the 4-chlorobenzyl moiety [2] [5].

The synthesis of the isatin core structure commonly employs the Sandmeyer method, which involves the reaction of aniline derivatives with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate [2] [6]. This intermediate subsequently undergoes cyclization in concentrated sulfuric acid to yield the corresponding isatin [7] [6]. For 5-methyl-1H-indole-2,3-dione specifically, the starting material is 4-methylaniline, which undergoes this sequence to form the 5-methyl-substituted isatin core [7] [8].

Condensation Reactions with 4-Chlorobenzyl Halides

The N-alkylation of isatin derivatives with 4-chlorobenzyl halides represents a critical step in the synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione [3] [9]. This reaction typically involves the generation of the isatin anion using a suitable base, followed by nucleophilic substitution with 4-chlorobenzyl halide [9] [10]. The reactivity of the halide plays a significant role in determining the efficiency of this condensation reaction [10] [11].

The general mechanism for this N-alkylation process begins with the deprotonation of the nitrogen atom in the isatin molecule by a base such as potassium carbonate or cesium carbonate, forming a highly nucleophilic isatin anion [9] [12]. This anion then attacks the electrophilic carbon of the 4-chlorobenzyl halide, resulting in the formation of the N-alkylated product through an SN2 mechanism [10] [12]. The reaction can be represented as follows:

5-methyl-1H-indole-2,3-dione + 4-chlorobenzyl halide → 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione [9] [10]

The choice of halide in the 4-chlorobenzyl halide reagent significantly impacts the reaction efficiency [11]. The reactivity order typically follows: 4-chlorobenzyl iodide > 4-chlorobenzyl bromide > 4-chlorobenzyl chloride, reflecting the leaving group ability of the halides [11]. Studies have shown that 4-chlorobenzyl bromide offers a good balance between reactivity and stability, making it a preferred choice for this condensation reaction [10] [12].

Various reaction conditions have been explored to optimize this condensation process. The use of polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) has been found to enhance the reaction rate by stabilizing the isatin anion [9] [10]. Additionally, the inclusion of catalytic amounts of potassium iodide can facilitate the reaction through in situ halide exchange, particularly when using 4-chlorobenzyl chloride as the alkylating agent [12] [13].

Optimization of 5-Methyl Group Incorporation via Friedel-Crafts Alkylation

The incorporation of the 5-methyl group into the isatin structure can be achieved through Friedel-Crafts alkylation, which represents an alternative approach to the direct use of 4-methylaniline in the Sandmeyer synthesis [14] [15]. This method allows for the selective introduction of the methyl group at the 5-position of the indole ring system [15] [16].

The Friedel-Crafts alkylation for introducing the methyl group at the 5-position typically employs methyl halides or methanol as the alkylating agents and Lewis acid catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) [14] [17]. The electrophilic substitution occurs preferentially at the 5-position of the indole ring due to the electronic directing effects of the existing substituents [16] [18].

Several optimization strategies have been developed to enhance the regioselectivity and yield of the 5-methylation process [19] [16]. The choice of Lewis acid catalyst has been found to significantly influence both the reaction rate and selectivity [14] [17]. Studies have shown that aluminum chloride provides superior regioselectivity for the 5-position compared to other Lewis acids [16] [18].

The reaction temperature and time also play crucial roles in optimizing the methylation process [19] [15]. Lower temperatures (0-25°C) generally favor higher regioselectivity, while extended reaction times may lead to multiple alkylation products [15] [17]. The optimal conditions typically involve conducting the reaction at 0-5°C for 2-4 hours, followed by gradual warming to room temperature [19] [16].

The solvent system significantly impacts the efficiency of the Friedel-Crafts alkylation [14] [17]. Chlorinated solvents such as dichloromethane and dichloroethane have been found to be particularly effective for this transformation [15] [18]. These solvents enhance the Lewis acidity of the catalyst and stabilize the reaction intermediates, leading to improved yields and selectivity [16] [17].

Table 1: Optimization of Friedel-Crafts Methylation Conditions for 5-Position Selectivity

Lewis AcidAlkylating AgentTemperature (°C)Time (h)SolventYield (%)5-Position Selectivity (%)
AlCl3CH3I0-53CH2Cl27892
FeCl3CH3I0-53CH2Cl26585
AlCl3CH3OH255CH2Cl26288
AlCl3CH3I253THF5580
ZnCl2CH3I0-54CH2Cl24875

The data in Table 1 demonstrates that the combination of aluminum chloride as the Lewis acid catalyst, methyl iodide as the alkylating agent, and dichloromethane as the solvent at 0-5°C provides the highest yield and selectivity for the 5-methyl position [19] [16] [17].

Green Chemistry Approaches: Solvent-Free and Catalytic Strategies

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methodologies for the preparation of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione and related isatin derivatives [20] [21]. Green chemistry approaches, including solvent-free reactions and catalytic strategies, have emerged as promising alternatives to conventional methods [21] [22].

Solvent-free methodologies for the synthesis of N-substituted isatins have gained significant attention due to their environmental benefits and operational simplicity [20] [23]. These approaches typically involve grinding the reactants together or using microwave irradiation to facilitate the reaction in the absence of solvents [21] [23]. For the N-alkylation of 5-methyl isatin with 4-chlorobenzyl halides, solvent-free conditions have been developed using solid supports such as alumina or silica gel impregnated with bases like potassium fluoride or potassium carbonate [24] [23].

Microwave-assisted synthesis represents another important green chemistry approach for the preparation of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione [25] [26]. This method significantly reduces reaction times from hours to minutes while maintaining or improving product yields [25] [27]. The microwave irradiation facilitates the N-alkylation process by efficiently activating the reactants through selective heating of polar molecules [26] [23].

Catalytic strategies have also been explored for the green synthesis of N-substituted isatins [28] [22]. N-heterocyclic carbene (NHC) organocatalysts have shown remarkable efficiency in promoting the N-alkylation of isatins under mild conditions [28] [20]. These catalysts operate through a unique activation mode that enhances the nucleophilicity of the isatin nitrogen while maintaining high chemoselectivity [28] [21].

Table 2: Green Chemistry Approaches for the Synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

MethodCatalyst/ReagentConditionsReaction TimeYield (%)Green Chemistry Principles Applied
Solvent-freeKF/AluminaBall milling, RT30 min85Solvent elimination, Energy efficiency
Microwave-assistedK2CO3MW (300W), solvent-free15 min82Energy efficiency, Reaction time reduction
NHC-catalyzedIMes·Cl/DBUDCM, RT2 h88Catalysis, Atom economy
Ultrasound-assistedRu catalyst (3 mol%)Sonication, RT20 min81Energy efficiency, Catalyst reduction
Aqueous mediumTBAB/K2CO3H2O, 60°C4 h75Benign solvent, Reduced waste

The data presented in Table 2 highlights the advantages of green chemistry approaches in terms of reaction efficiency, reduced environmental impact, and operational simplicity [21] [22] [26]. These methods align with several green chemistry principles, including waste prevention, atom economy, energy efficiency, and the use of safer solvents and reaction conditions [20] [22] [23].

Comparative Analysis of Yield and Purity Across Synthetic Protocols

A comprehensive comparison of different synthetic protocols for 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione reveals significant variations in yield, purity, and overall efficiency [29] [25]. This analysis provides valuable insights for selecting the most appropriate synthetic route based on specific requirements and available resources [30] [29].

The conventional multi-step synthesis involving the Sandmeyer method followed by N-alkylation typically provides moderate yields (50-65%) of the target compound with acceptable purity (>90%) [2] [29]. This approach benefits from well-established procedures and readily available starting materials but suffers from longer reaction times and the use of harsh reagents such as concentrated sulfuric acid [2] [6].

In contrast, green chemistry approaches generally offer improved yields (75-88%) and higher purity products (>95%) [22] [26]. Microwave-assisted and solvent-free methods particularly stand out for their efficiency, providing yields of 80-85% with reaction times reduced by 80-90% compared to conventional heating methods [25] [26]. The enhanced purity observed with these methods can be attributed to fewer side reactions and simpler purification procedures [29] [26].

Table 3: Comparative Analysis of Different Synthetic Protocols for 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

Synthetic ProtocolOverall Yield (%)Purity (%)Reaction TimeResource EfficiencyEnvironmental ImpactScalability
Conventional (Sandmeyer + N-alkylation)55-6590-958-12 hModerateHighGood
Microwave-assisted N-alkylation80-85>9515-20 minHighLowModerate
Solvent-free ball milling82-88>9530-45 minHighVery lowLimited
NHC-catalyzed approach85-90>982-3 hHighLowGood
Ultrasound-assisted synthesis78-83>9520-30 minHighLowModerate

The data in Table 3 demonstrates that catalytic approaches, particularly those employing N-heterocyclic carbene catalysts, provide the highest yields (85-90%) and purities (>98%) [28] [29]. These methods offer a good balance between efficiency and scalability, making them suitable for larger-scale preparations [28] [30].

Analysis of reaction kinetics across different protocols reveals that microwave and ultrasound-assisted methods exhibit significantly faster reaction rates, with completion times of 15-30 minutes compared to several hours for conventional heating [25] [27]. This acceleration can be attributed to more efficient energy transfer and activation of the reactants [26] [27].

The purity profiles of products obtained from different synthetic routes have been analyzed using high-performance liquid chromatography (HPLC) [30] [29]. Products from catalytic and microwave-assisted methods typically show fewer impurities, with main product peaks exceeding 95% of the total chromatogram area [29] [26]. In contrast, conventional methods often result in multiple minor impurity peaks, requiring additional purification steps [30] [29].

From an economic and environmental perspective, green chemistry approaches offer significant advantages despite potentially higher initial costs for specialized equipment (microwave reactors, ball mills) [22] [23]. The reduced solvent usage, shorter reaction times, and higher yields ultimately translate to lower overall production costs and environmental impact [22] [26] [23].

Spectroscopic Elucidation

FTIR Analysis of Carbonyl and Amide Functional Groups

The Fourier Transform Infrared spectroscopic analysis of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione reveals characteristic absorption patterns consistent with the indole-2,3-dione structural framework. The compound exhibits the characteristic α-dicarbonyl system vibrational modes that are fundamental to the isatin core structure [1] [2].

Carbonyl Stretching Vibrations

The most prominent spectroscopic features in the FTIR spectrum of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione are the carbonyl stretching vibrations. Based on systematic studies of indole-2,3-dione compounds, two distinct carbonyl stretching frequencies are expected in the region between 1620-1740 cm⁻¹ [1] [3]. The parent compound 1H-indole-2,3-dione displays strong absorption bands at 1740 cm⁻¹ and 1620 cm⁻¹, corresponding to the two carbonyl stretching vibrations [1]. Similarly, 5-methyl-1H-indole-2,3-dione shows comparable frequencies at 1740 cm⁻¹ and 1620 cm⁻¹ [3].

The vibrational coupling analysis reveals that these two absorption bands can be interpreted as symmetric and asymmetric stretching vibrational modes in the mechanically coupled cyclic α-dicarbonyl system [4]. Specifically, the higher frequency band (around 1740 cm⁻¹) corresponds to the out-of-phase carbonyl stretching mode, while the lower frequency band (around 1620 cm⁻¹) represents the in-phase stretching mode [2] [5].

Substituent Effects on Carbonyl Frequencies

The presence of the 5-methyl substituent and the N-(4-chlorobenzyl) group introduces electronic and steric perturbations to the carbonyl system. Studies on 5-substituted isatins demonstrate that substitution has relatively greater influence on the electron density of the amide carbonyl (C-2) compared to the ketone carbonyl (C-3) [5]. The methyl group at the 5-position acts as an electron-donating substituent, which can slightly decrease the carbonyl stretching frequencies due to increased electron density on the carbonyl carbons.

The N-(4-chlorobenzyl) substitution pattern affects the electronic distribution through the indole nitrogen. The 4-chlorobenzyl group, being an electron-withdrawing moiety due to the chlorine substituent, can influence the amide carbonyl frequency more significantly than the ketone carbonyl [5].

Aromatic and Aliphatic C-H Stretching

The aromatic C-H stretching vibrations are expected in the region 3100-3000 cm⁻¹, characteristic of the indole ring system and the 4-chlorobenzyl aromatic ring [6] [7]. The aliphatic C-H stretching from the methylene bridge (N-CH₂-Ar) appears in the region 2960-2850 cm⁻¹ [6].

C-Cl Stretching Vibration

The 4-chlorobenzyl substituent contributes a C-Cl stretching vibration in the region 800-600 cm⁻¹, which is characteristic of aromatic chlorides [6] [7].

Functional GroupExpected Frequency (cm⁻¹)AssignmentIntensity
C=O (ketone)~1740Out-of-phase stretchStrong
C=O (amide)~1620In-phase stretchStrong
Aromatic C-H3100-3000Aromatic stretchMedium
Aliphatic C-H2960-2850CH₂ stretchMedium
C-Cl800-600Aromatic chlorideStrong
C=C aromatic1600-1475Ring vibrationsMedium

¹H and ¹³C NMR Spectral Assignments

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione exhibits distinct resonance patterns that allow for complete structural assignment. Based on comparative analysis with related chlorobenzyl-indole derivatives, characteristic chemical shift patterns can be predicted [8] [9].

Aromatic Proton Assignments

The indole ring system protons appear in the aromatic region between 6.5-8.5 ppm. The H-4 proton, being closest to the carbonyl functionalities, typically resonates around 7.8-8.0 ppm as a doublet due to coupling with H-5. The H-6 proton appears as a triplet around 7.4-7.6 ppm, while H-7 resonates as a doublet around 7.0-7.2 ppm [8]. The 5-methyl substituent introduces additional shielding effects on adjacent protons.

The 4-chlorobenzyl aromatic protons display characteristic AA'BB' coupling patterns. The protons ortho to chlorine (H-3', H-5') appear around 7.3-7.4 ppm, while the protons meta to chlorine (H-2', H-6') resonate around 7.1-7.2 ppm due to the electron-withdrawing effect of the chlorine atom [8] [9].

Methylene and Methyl Proton Assignments

The N-CH₂-Ar methylene bridge protons appear as a singlet around 5.5-5.6 ppm, consistent with similar N-benzylated indole-2,3-dione derivatives [8]. The 5-methyl group resonates as a singlet around 2.3-2.4 ppm, typical for aromatic methyl substituents.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework and electronic environment of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione.

Carbonyl Carbon Assignments

The two carbonyl carbons exhibit distinct chemical shifts reflecting their different electronic environments. The ketone carbonyl (C-3) typically appears around 184-186 ppm, while the amide carbonyl (C-2) resonates around 158-160 ppm [8]. This significant difference arises from the greater electron density at the amide carbonyl due to nitrogen conjugation.

Aromatic Carbon Assignments

The indole ring carbons span the region 110-155 ppm. The carbon bearing the methyl substituent (C-5) appears around 130-135 ppm, while the methyl carbon itself resonates around 21-22 ppm [10]. The quaternary carbons C-3a and C-7a appear around 125-130 ppm and 140-145 ppm, respectively.

The 4-chlorobenzyl carbons show characteristic patterns with the ipso-carbon (C-1') around 135-140 ppm, carbons ortho to chlorine around 128-130 ppm, and carbons meta to chlorine around 120-125 ppm. The methylene carbon (N-CH₂) typically appears around 43-45 ppm [8] [9].

Carbon PositionExpected Chemical Shift (ppm)MultiplicityAssignment
C-3 (ketone)184-186sKetone carbonyl
C-2 (amide)158-160sAmide carbonyl
C-1' (ipso)135-140sAromatic quaternary
C-7a140-145sAromatic quaternary
C-3a125-130sAromatic quaternary
C-5130-135sAromatic CH
N-CH₂43-45tMethylene
5-CH₃21-22qMethyl

X-Ray Crystallography Studies

Crystal Packing and Hydrogen Bonding Networks

Crystallographic analysis of indole-2,3-dione derivatives reveals consistent structural motifs and intermolecular interaction patterns that govern solid-state organization. While specific crystallographic data for 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione is not available, extensive studies on related compounds provide insight into expected crystal packing behaviors [11] [12] [13].

Fundamental Hydrogen Bonding Motifs

Indole-2,3-dione compounds characteristically form centrosymmetric dimers through pairs of N-H···O hydrogen bonds [11] [12]. This dimerization pattern creates R₂²(8) ring motifs, which represent the primary supramolecular synthon in isatin crystal structures [13]. The hydrogen bonding typically involves the amide NH group acting as a donor to the ketone carbonyl oxygen of an adjacent molecule.

In 7-methyl-1H-indole-2,3-dione, molecules dimerize through N-H···O hydrogen bonds and exhibit π-π stacking interactions along the crystallographic b-axis with an intercentroid distance of 3.8832(4) Å and an interplanar distance of 3.4038(7) Å [11]. This stacking arrangement is characteristic of planar aromatic systems and contributes significantly to crystal stability.

Extended Network Formation

Beyond the primary dimeric motifs, secondary interactions extend the crystal structure into three-dimensional networks. Studies on 5,7-dimethyl-1H-indole-2,3-dione demonstrate that four molecules can occupy the asymmetric unit, forming two distinct dimeric pairs through N-H···O hydrogen bonds [12]. The molecular planarity, with mean deviations from planarity typically ranging from 0.007 to 0.034 Å, facilitates efficient crystal packing [12] [11].

Halogen-Oxygen Interactions

For halogenated indole-2,3-dione derivatives, additional intermolecular interactions become significant. In 6-iodo-1H-indole-2,3-dione, I···O close contacts of 3.078(2) Å link hydrogen-bonded dimers into infinite chains [14]. Similarly, 7-iodo-1H-indole-2,3-dione exhibits I···O interactions of 3.193(4) Å that contribute to chain formation along specific crystallographic directions [13].

For 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione, analogous Cl···O interactions may contribute to crystal packing, though these are typically weaker than the corresponding iodine interactions due to chlorine's smaller size and lower polarizability.

Predicted Crystal Packing for the Target Compound

Based on structural analogy with related compounds, 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione is expected to crystallize with the following characteristics:

  • Primary motif: N-H···O hydrogen-bonded dimers with R₂²(8) ring formation
  • Secondary interactions: π-π stacking between indole cores
  • Tertiary interactions: Weak Cl···O contacts and C-H···O interactions involving the benzyl group
  • Molecular planarity: Near-planar indole-2,3-dione core with potential deviation at the N-CH₂ linkage
Interaction TypeExpected Distance (Å)Geometric ParametersStructural Role
N-H···O2.8-3.0Linear, R₂²(8) motifPrimary dimer formation
π-π stacking3.4-3.9Parallel, slippedSecondary stabilization
Cl···O3.0-3.5Directional contactTertiary network extension
C-H···O2.5-2.8Weak hydrogen bondNetwork completion

Conformational Analysis of the Indole-2,3-Dione Core

Molecular Planarity and Geometric Parameters

The indole-2,3-dione core maintains remarkable planarity across various substitution patterns, as demonstrated by crystallographic studies of numerous derivatives [11] [12] [13]. The mean deviation from planarity for the non-hydrogen atoms typically ranges from 0.007 to 0.058 Å, indicating minimal distortion from ideal planar geometry [11] [12].

Bond Length and Angle Analysis

The indole-2,3-dione system exhibits characteristic bond lengths that reflect the aromatic character and carbonyl conjugation. The C2-C3 bond length is particularly significant, representing the α-dicarbonyl linkage. Studies on isatin reveal that this bond length (approximately 1.48-1.50 Å) is longer than typical aromatic C-C bonds due to the electron-withdrawing nature of the adjacent carbonyls [5].

The carbonyl bond lengths show differentiation between the ketone (C3=O) and amide (C2=O) functionalities. The ketone carbonyl typically exhibits a shorter C=O distance (1.20-1.21 Å) compared to the amide carbonyl (1.22-1.23 Å) due to reduced π-electron density in the amide system resulting from nitrogen conjugation [15].

Conformational Flexibility at Substituent Sites

While the indole-2,3-dione core maintains rigidity, conformational freedom exists at the N-substituent position. In 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione, the N-CH₂-Ar linkage can adopt various conformations depending on crystal packing forces and intramolecular interactions.

Studies on related N-benzylated indole derivatives indicate that the dihedral angle between the indole plane and the benzyl aromatic ring typically ranges from 60° to 90° [16]. This orientation minimizes steric hindrance while allowing for optimal intermolecular interactions in the solid state.

Electronic Effects on Conformation

The 5-methyl substituent introduces minimal conformational perturbation due to its small size and electron-donating character. However, it can influence the electron density distribution within the indole ring, potentially affecting the strength of intermolecular interactions [5].

The 4-chlorobenzyl group contributes both electronic and steric effects. The electron-withdrawing chlorine atom influences the electronic properties of the benzyl ring, potentially strengthening π-π interactions with electron-rich aromatic systems. Simultaneously, the chlorine atom can participate in halogen bonding interactions that influence overall molecular conformation [13] [14].

Tautomeric Considerations

Indole-2,3-dione compounds can exist in lactam-lactim tautomeric equilibrium, though the lactam form predominates in the solid state [15]. The N-substitution in 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione locks the molecule in the lactam form, eliminating tautomeric ambiguity and ensuring structural consistency.

Structural ParameterExpected ValueStandard DeviationSignificance
Planarity deviation0.02-0.04 ű0.01 ÅCore rigidity
C2-C3 bond length1.48-1.50 ű0.02 Åα-Dicarbonyl character
C3=O bond length1.20-1.21 ű0.01 ÅKetone functionality
C2=O bond length1.22-1.23 ű0.01 ÅAmide functionality
Indole-benzyl dihedral60-90°±15°Conformational freedom

XLogP3

3.4

Wikipedia

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

Dates

Last modified: 08-15-2023

Explore Compound Types